methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate
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Overview
Description
Methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a bromine atom at the 4th position, a methoxy group at the 6th position, and a carboxylate ester at the 2nd position of the indole ring. It is used as an intermediate in organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
The synthesis of methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate typically involves the bromination of a suitable indole precursor followed by esterification. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide. Industrial production methods often involve similar steps but are optimized for large-scale synthesis with higher yields and purity .
Chemical Reactions Analysis
Methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced using reagents like potassium permanganate or sodium borohydride, respectively.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents used in these reactions include N-bromosuccinimide (NBS), dimethyl sulfate, potassium permanganate, and sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by affecting cell signaling pathways . The exact mechanism depends on the specific biological context and the structure of the indole derivative .
Comparison with Similar Compounds
Methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Methyl 6-bromoindole-2-carboxylate: Similar structure but lacks the methoxy group at the 6th position.
4-Bromo-1H-indole-6-carboxamide: Similar structure but has an amide group instead of the ester group.
4-Bromo-5-methoxy-1H-indole: Similar structure but lacks the carboxylate group at the 2nd position.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the indole ring, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-15-6-3-8(12)7-5-10(11(14)16-2)13-9(7)4-6/h3-5,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFQIYIECDBXEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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